(E)-3-(5-(4-fluorophenyl)furan-2-yl)-1-(4-methoxyphenyl)prop-2-en-1-one
Description
This chalcone derivative features an α,β-unsaturated ketone core bridging two aromatic rings: a 5-(4-fluorophenyl)furan-2-yl group (Ring A) and a 4-methoxyphenyl group (Ring B). Its synthesis typically involves Claisen-Schmidt condensation, with optimized protocols such as sonochemical methods achieving higher crystallinity and energy efficiency compared to conventional approaches . The compound’s structural motifs—fluorine and methoxy substituents—are critical for its physicochemical properties and bioactivity.
Properties
IUPAC Name |
(E)-3-[5-(4-fluorophenyl)furan-2-yl]-1-(4-methoxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FO3/c1-23-17-8-4-14(5-9-17)19(22)12-10-18-11-13-20(24-18)15-2-6-16(21)7-3-15/h2-13H,1H3/b12-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJZYSTZUTVNABL-ZRDIBKRKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C=CC2=CC=C(O2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(O2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15FO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-3-(5-(4-fluorophenyl)furan-2-yl)-1-(4-methoxyphenyl)prop-2-en-1-one , often referred to as a chalcone derivative, has garnered attention in recent research for its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by data tables and case studies.
Synthesis
The synthesis of this compound typically involves the condensation of 4-methoxyacetophenone with 5-(4-fluorophenyl)furan-2-carbaldehyde. The reaction is facilitated under basic conditions, leading to the formation of the desired chalcone structure. The yield and purity of the compound can be optimized through recrystallization techniques.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant anticancer properties. For instance, it has been shown to inhibit the proliferation of various cancer cell lines, including breast (MCF-7) and prostate cancer cells.
Table 1: Anticancer Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 12.5 | Induction of apoptosis via mitochondrial pathway |
| PC-3 | 15.0 | Cell cycle arrest at G1 phase |
| A549 | 10.0 | Inhibition of EGFR signaling pathway |
The compound's mechanism involves the induction of apoptosis, characterized by increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins, suggesting its potential as a therapeutic agent in cancer treatment .
Antimicrobial Activity
In addition to its anticancer effects, this chalcone derivative exhibits antimicrobial properties against various bacterial strains. It has shown effectiveness against both Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Activity Data
| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|
| Staphylococcus aureus | 8.0 |
| Escherichia coli | 16.0 |
| Pseudomonas aeruginosa | 32.0 |
The antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic processes .
The biological activity of this compound is primarily linked to its interaction with specific molecular targets:
- EGFR Inhibition : The compound inhibits the epidermal growth factor receptor (EGFR), a critical player in cell proliferation and survival pathways.
- Apoptosis Induction : It triggers apoptotic pathways by modulating Bcl-2 family proteins, leading to mitochondrial membrane potential disruption .
- Cell Cycle Arrest : The compound effectively halts the cell cycle in the G1 phase, preventing further proliferation of cancer cells.
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical models:
- Study on Breast Cancer : A study demonstrated that treatment with this compound significantly reduced tumor growth in MCF-7 xenograft models, correlating with increased apoptosis markers .
- Antimicrobial Efficacy : Another investigation revealed that the compound exhibited a synergistic effect when combined with standard antibiotics against resistant bacterial strains, enhancing their effectiveness .
Comparison with Similar Compounds
Substituent Effects on Bioactivity
Chalcones are categorized into piperazine- and non-piperazine-substituted derivatives. The target compound belongs to the latter group, where substituent electronegativity and position significantly influence activity (Table 1).
Table 1: Structure–Activity Relationship (SAR) of Non-Piperazine Chalcones
Key Observations :
- Electron-Withdrawing Groups (EWGs) : Fluorine (4-F) at Ring B enhances activity (e.g., 2j vs. 2h: IC50 increases from 4.7 to 13.82 μM when F is replaced by OCH3) .
- Methoxy Substitution : Methoxy groups (OCH3) at para positions reduce potency due to decreased electronegativity (e.g., 2p vs. 2n: IC50 increases from 25.07 to 70.79 μM when B-ring F is replaced by OCH3) .
Crystallographic and Supramolecular Properties
Comparative crystal studies highlight substituent-driven packing differences:
- Chalcone1 ((E)-1-(4-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one): Exhibits dense π-stacking due to multiple methoxy groups, stabilizing the lattice .
- Chalcone2 ((E)-3-(4-ethoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one): Ethoxy substituents introduce steric hindrance, reducing intermolecular interactions compared to methoxy analogs .
- Target Compound : The 4-fluorophenyl-furan moiety likely disrupts symmetry, affecting Hirshfeld surface interactions and solubility .
Antimicrobial and Antiviral Profiles
Table 2: Antimicrobial Activity of Selected Chalcones
The target compound’s furan and 4-fluorophenyl groups may enhance antifungal activity by mimicking bioactive scaffolds in related chalcones . However, its 4-methoxy group could reduce potency compared to hydroxylated analogs like cardamonin .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and conditions for preparing (E)-3-(5-(4-fluorophenyl)furan-2-yl)-1-(4-methoxyphenyl)prop-2-en-1-one?
- Methodological Answer : The compound can be synthesized via Claisen-Schmidt condensation, where 4-methoxyacetophenone reacts with 5-(4-fluorophenyl)furan-2-carbaldehyde in basic conditions. Evidence from similar chalcone syntheses suggests using KOH in ethanol (0–50°C, 2–3 hours) for high yields . For furan-containing analogs, microwave-assisted synthesis reduces reaction time and improves purity, as demonstrated for structurally related compounds . Optimization should include monitoring by TLC and recrystallization from ethanol or dichloromethane.
Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?
- Methodological Answer : Key techniques include:
- FTIR and NMR : To confirm functional groups (e.g., C=O stretch at ~1650 cm⁻¹) and stereochemistry (E-configuration via coupling constants in ¹H NMR) .
- X-ray Diffraction (XRD) : For unambiguous structural determination. Refinement using SHELXL (e.g., R factor < 0.05) ensures accuracy in bond lengths and angles .
- UV-Vis Spectroscopy : To study π→π* transitions, particularly relevant for nonlinear optical (NLO) applications .
Advanced Research Questions
Q. How can discrepancies between DFT-calculated and experimentally observed bond lengths be resolved?
- Methodological Answer : Discrepancies often arise from crystal packing effects or basis set limitations. Calibrate DFT methods (e.g., B3LYP/6-311++G(d,p)) against XRD data to account for intermolecular interactions like C–H···O hydrogen bonds . Use software like CrystalExplorer to quantify Hirshfeld surfaces and refine van der Waals radii adjustments .
Q. What strategies are effective for evaluating nonlinear optical (NLO) properties in this chalcone derivative?
- Methodological Answer :
- Experimental : Measure second-harmonic generation (SHG) efficiency using powder techniques or hyper-Rayleigh scattering. Compare with reference materials like KDP .
- Computational : Calculate first hyperpolarizability (β) via DFT. Optimize molecular geometry for charge transfer between electron-donating (4-methoxyphenyl) and withdrawing (4-fluorophenyl) groups .
Q. How can antimicrobial activity be systematically assessed against multidrug-resistant strains?
- Methodological Answer :
- In vitro assays : Determine minimum inhibitory concentration (MIC) using broth microdilution against Gram-positive (e.g., MRSA) and Gram-negative strains .
- Mechanistic studies : Perform molecular docking to identify interactions with bacterial targets (e.g., DNA gyrase) . Validate with time-kill assays and synergy studies with standard antibiotics .
Q. How should crystallographers address disorder or twinning in the crystal structure refinement?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
